molecular formula C12H13NO3 B2572024 3-[4-(Prop-2-enoylamino)phenyl]propanoic acid CAS No. 1544913-84-9

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid

Cat. No.: B2572024
CAS No.: 1544913-84-9
M. Wt: 219.24
InChI Key: CWFSSDNMEXQXJY-UHFFFAOYSA-N
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Description

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid is a synthetic small molecule with the molecular formula C12H13NO3 . This compound features a molecular structure that incorporates both an acrylamide group (prop-2-enamide) and a phenylpropanoic acid chain, making it a valuable intermediate in chemical synthesis and materials science research. The presence of these functional groups suggests potential applications in the development of polymers and as a building block for more complex bioactive molecules. Researchers can leverage this chemical as a key precursor in organic synthesis and for the exploration of novel compounds. This product is intended for research purposes only in a laboratory setting and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[4-(prop-2-enoylamino)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-11(14)13-10-6-3-9(4-7-10)5-8-12(15)16/h2-4,6-7H,1,5,8H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFSSDNMEXQXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Prop-2-enoylamino)phenyl]propanoic acid typically involves the reaction of 4-aminophenylpropanoic acid with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced amines, and substituted amides, depending on the specific reagents and conditions used .

Scientific Research Applications

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly its anti-inflammatory properties.

    Medicine: It is being investigated for its potential use as a nonsteroidal anti-inflammatory drug (NSAID).

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-[4-(Prop-2-enoylamino)phenyl]propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Comparisons

Compound Name Substituent at 4-Phenyl Position Core Structure Key Properties/Applications Reference
3-[4-(Prop-2-enoylamino)phenyl]propanoic acid Acrylamido (prop-2-enoylamino) Phenylpropanoic acid Potential polymerization, drug design N/A
3-(4-(Prop-2-ynyloxy)phenyl)propanoic acid Propargyl ether (prop-2-ynyloxy) Phenylpropanoic acid Click chemistry ligands
3-(4-(2-Azidoethoxy)phenyl)propanoic acid Azide-functionalized ether Phenylpropanoic acid Nanoparticle conjugation
3-[4-(Trifluoromethyl)phenyl]propanoic acid Trifluoromethyl (-CF₃) Phenylpropanoic acid Enhanced acidity, crystallinity
Ibuprofen Impurity F (3-[4-(2-methylpropyl)phenyl]propanoic acid) Isobutyl (-CH₂CH(CH₃)₂) Phenylpropanoic acid Hydrophobicity, pharmaceutical impurity

Key Observations:

  • Electron-Withdrawing Groups : The acrylamido group in the target compound and the trifluoromethyl group in both enhance acidity compared to alkyl-substituted analogues like Ibuprofen Impurity F .
  • Reactivity : Propargyl and azide substituents () enable click chemistry applications, whereas the acrylamido group may participate in Michael addition or polymerization .
  • Biological Activity: Heterocyclic analogues (e.g., benzothiazole- or benzoimidazole-substituted phenylpropanoic acids in ) show higher specificity in targeting integrins or kinases compared to simpler substituents .

Physicochemical Properties

Table 2: Comparative Physicochemical Data (Inferred from Evidence)

Compound Name Molecular Weight Solubility (Predicted) Melting Point (Reported) Stability Notes
This compound ~235.2 g/mol Moderate (polar solvents) N/A Susceptible to hydrolysis (amide)
3-(4-(Trifluoromethyl)phenyl)propanoic acid 220.17 g/mol Low (hydrophobic -CF₃) Crystalline structure High thermal stability
3-[4-(2-Methylpropyl)phenyl]propanoic acid 220.3 g/mol Low (hydrophobic) N/A Stable under ambient conditions
3-(4-(Benzo[d]thiazol-2-ylamino)phenyl)acetic acid 298.3 g/mol Moderate N/A pH-sensitive (carboxylic acid)

Key Findings:

  • The trifluoromethyl-substituted compound exhibits lower solubility but higher crystallinity due to strong intermolecular interactions.
  • Bulky substituents (e.g., isobutyl in ) reduce aqueous solubility, whereas heterocyclic amino groups () improve target binding but may complicate synthesis .

Key Insights:

  • High-yield synthesis (e.g., 83% for the benzoimidazole derivative in ) highlights efficient coupling strategies for aromatic amines.
  • The target compound’s acrylamido group is understudied in the evidence but shares synthetic relevance with trifluoroacetylated intermediates .

Biological Activity

3-[4-(Prop-2-enoylamino)phenyl]propanoic acid, also known by its chemical designation and CAS number (1544913-84-9), is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in various fields, particularly in cancer research and therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C13H13NO2\text{C}_{13}\text{H}_{13}\text{N}\text{O}_{2}

This structure features an amino acid backbone with a prop-2-enoyl group, which is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

  • In vitro Studies : In cellular assays, this compound demonstrated cytotoxic effects against breast (MCF-7) and hepatic (HepG2) cancer cell lines, with IC50 values indicating significant potency. For example, IC50 values were reported at 21.00 μM for HepG2 and 26.10 μM for MCF-7 cells .
  • Mechanisms of Action : The compound appears to induce apoptosis via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases. Additionally, it may inhibit key signaling pathways such as PI3K/Akt, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could suppress the expression of pro-inflammatory cytokines in activated macrophages.

  • Case Studies : In models of neuroinflammation, treatment with this compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in treating neurodegenerative diseases .

Antioxidant Activity

The compound has shown antioxidant activity by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is particularly relevant in preventing oxidative stress-related damage in cells.

Data Table: Biological Activities

Activity TypeCell Line/ModelIC50 Value (μM)Mechanism of Action
AnticancerHepG221.00Induction of apoptosis via mitochondrial pathway
AnticancerMCF-726.10Inhibition of PI3K/Akt signaling
Anti-inflammatoryMacrophagesN/ASuppression of TNF-alpha and IL-6
AntioxidantVariousN/AScavenging free radicals

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